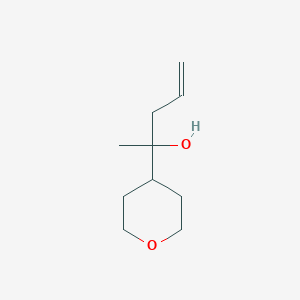
2-(Oxan-4-yl)pent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Oxan-4-yl)pent-4-en-2-ol, also known as Oxanohumol, is a prenylated flavonoid found in hops (Humulus lupulus). It is a chalcone derivative that has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Molecular Structure
- The study by Fortier et al. (2012) discussed the synthesis and electronic structure of a U(V) oxo complex, which is a rare example of a terminal U(V) oxo complex. This research is indicative of the broader applications of oxo complexes in inorganic chemistry, particularly in understanding molecular structures and electronic properties (Fortier et al., 2012).
Oxidation Reactions
- Oxidation reactions are a critical area of research. For instance, Kaizer et al. (2004) found that nonheme oxoiron(IV) complexes can oxidize C-H bonds of cyclohexane at room temperature, demonstrating the potential of these complexes in facilitating difficult oxidation reactions (Kaizer et al., 2004).
- Wu and Jiang (2012) explored the palladium-catalyzed oxidation of unsaturated hydrocarbons using molecular oxygen, providing insights into the development of environmentally friendly and selective oxidation methods (Wu & Jiang, 2012).
Catalysis and Chemical Reactions
- The research by Pouy et al. (2012) on intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes underlines the importance of such reactions in forming specific chemical structures and compounds (Pouy et al., 2012).
- Gabriele et al. (2000) investigated the palladium-catalyzed synthesis of tetrahydrofurans, revealing the utility of these processes in creating complex organic structures (Gabriele et al., 2000).
Environmental Chemistry
- The application of Oxone as an inexpensive, safe, and environmentally benign oxidant for C-H bond oxygenation, as studied by Desai et al. (2006), highlights the role of such substances in eco-friendly chemical processes (Desai et al., 2006).
Polymer Chemistry
- Luxenhofer and Jordan (2006) synthesized a new 2-oxazoline with a pendant alkyne moiety, demonstrating the applicability of these compounds in polymer chemistry and their potential for click chemistry applications (Luxenhofer & Jordan, 2006).
properties
IUPAC Name |
2-(oxan-4-yl)pent-4-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-6-10(2,11)9-4-7-12-8-5-9/h3,9,11H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXPWVYWQSGNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yl)pent-4-en-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

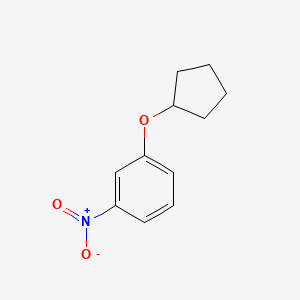
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)
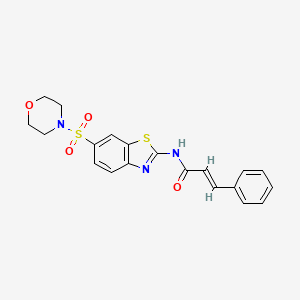
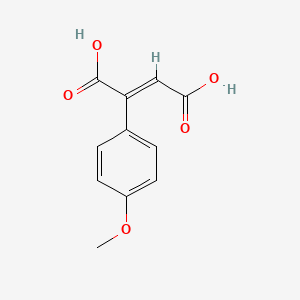
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)
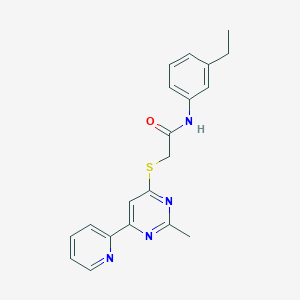
![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)
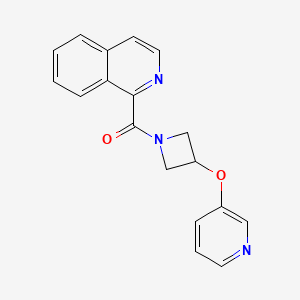
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2685503.png)
![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)
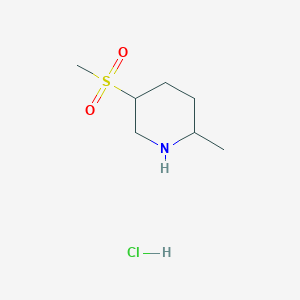


![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)